2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, a pyridine ring, and a benzenesulfonamide group
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
It’s common for such compounds to affect multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the thiophene and pyridine rings through cross-coupling reactions. The final step often involves the sulfonamide formation under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the thiophene and sulfonamide groups.
2-(benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a simple thiophene ring.
N-(pyridin-2-yl)amides: Similar in having a pyridine ring but differ in the functional groups attached.
Uniqueness
2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.
Properties
IUPAC Name |
2-bromo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTLEDAYRFYSEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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